molecular formula C44H30N4 B126558 Tetraphenylporphyrin CAS No. 917-23-7

Tetraphenylporphyrin

Cat. No.: B126558
CAS No.: 917-23-7
M. Wt: 614.7 g/mol
InChI Key: YNHJECZULSZAQK-UHFFFAOYSA-N
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Description

Tetraphenylporphyrin (TPP), with the molecular formula C₄₄H₃₀N₄, is a synthetic meso-substituted porphyrin featuring four phenyl groups at the meso positions. Its robust structure, high thermal stability, and tunable photophysical properties make it a cornerstone in porphyrin chemistry . TPP serves as a benchmark for comparing photophysical properties (e.g., absorption spectra, singlet oxygen quantum yields) of other meso-aryl porphyrins . It is widely used in catalysis, photodynamic therapy (PDT), and materials science due to its ability to form stable metal complexes and undergo functionalization .

Mechanism of Action

Target of Action

Tetraphenylporphyrin (TPP) is a synthetic heterocyclic compound that resembles naturally occurring porphyrins . Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . TPP’s primary targets are various types of bacteria, where it acts as a photosensitizer for photodynamic therapy .

Mode of Action

TPP interacts with its targets through a process known as photodynamic inactivation (PDI) . In this process, TPP, when exposed to light, generates reactive oxygen species (ROS) that can inactivate bacteria . The introduction of substituents of different natures makes it possible to vary the physicochemical properties of porphyrins in a wide range .

Biochemical Pathways

The biochemical pathways affected by TPP involve the generation of ROS. These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . Furthermore, TPP can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation .

Pharmacokinetics

The pharmacokinetics of TPP, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by its formulation. For instance, when TPP is loaded into poly(lactic-co-glycolic acid) nanoparticles, it exhibits a biphasic release profile and a release mechanism via Fick diffusion . This formulation also enhances TPP’s bioavailability and allows for its specific accumulation in tissues .

Result of Action

The result of TPP’s action is the inactivation of bacteria. It has been shown to have significant antitumor activity and the ability to generate ROS . Moreover, TPP-loaded nanoparticles have been found to exhibit high safety in in vitro hemolysis assays .

Action Environment

The action of TPP is influenced by various environmental factors. For instance, the nature of the solvent, concentration, and pH value can affect the chemical activity of TPP . Additionally, the physicochemical properties of TPP and the pathophysiological properties of the tumor microenvironment influence the drug toxicity and pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Tetraphenylporphyrin has unique photophysical and biochemical properties . It can interact with various biomolecules, including amino acids, leading to compounds that can participate in the formation of S1-macroheterocycle-S2 bridging structures and effectively participate in virus inactivation . The base properties of asymmetrically substituted tetraphenylporphyrins increase due to the electronic effect of protonated forms of substituents at the macrocycle periphery .

Cellular Effects

The cellular effects of this compound are largely due to its ability to generate high levels of reactive oxygen with a low dark toxicity . These properties make it a robust photosensitizing agent, which can be used in photodynamic therapy for cancer treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it can engage in binding interactions with biomolecules, leading to enzyme inhibition or activation . It can also induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the nature of the solvent, concentration, and pH value can affect the chemical activity of porphyrin . Amino acid fragments can also affect the protolytic equilibrium of porphyrins in acidic and basic media .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Transport and Distribution

This compound can be transported and distributed within cells and tissues

Subcellular Localization

This compound can be localized in various subcellular compartments . For instance, with exclusive localization in mitochondria, it can induce rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .

Biological Activity

Tetraphenylporphyrin (TPP) is a synthetic porphyrin that has garnered significant interest in the field of biochemistry due to its versatile biological activities. This article explores the various biological activities associated with TPP, including its antimicrobial properties, interactions with proteins, and potential therapeutic applications.

1. Overview of this compound

This compound is a member of the porphyrin family, characterized by its four phenyl groups attached to a porphyrin core. Its structure allows for modifications that enhance its solubility and biological compatibility. TPP and its derivatives have been extensively studied for their potential applications in photodynamic therapy (PDT), antimicrobial treatments, and as probes in biochemical research.

2. Antimicrobial Activity

TPP exhibits notable antimicrobial properties, particularly when activated through photodynamic mechanisms. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens.

2.1 Photodynamic Antimicrobial Effects

A recent study evaluated the photodynamic antimicrobial activity of a TPP derivative against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that the minimum inhibitory concentration (MIC) significantly decreased under light irradiation conditions:

Bacterial Strain MIC (µg/mL) without Irradiation MIC (µg/mL) with Irradiation
S. aureus109.3069.42
P. aeruginosa402.9054.71

The study concluded that TPP effectively damages bacterial cell structures through singlet oxygen generation when activated by light, leading to increased bacterial mortality .

2.2 Interaction with Proteins

Research has also shown that TPP can form complexes with proteins, enhancing its antimicrobial efficacy. A study involving the haemoprotein HasA demonstrated that TPP derivatives could inhibit the growth of Pseudomonas aeruginosa by sequestering iron, which is essential for bacterial proliferation:

TPP Derivative Inhibition of PAO1 Growth
CoTPP-HasAHigh
GaTPP-HasAModerate

These findings suggest that TPP's ability to interact with biological macromolecules may open new avenues for developing antimicrobial agents against resistant strains .

3. Antitumor and Antioxidant Properties

Apart from its antimicrobial activity, TPP has been investigated for its potential antitumor effects. Studies indicate that certain TPP derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

The mechanisms by which TPP exerts its antitumor effects include:

  • Generation of Reactive Oxygen Species (ROS) : Upon light activation, TPP generates ROS that can induce oxidative stress in cancer cells.
  • Inhibition of Cellular Proliferation : TPP has been shown to interfere with cell cycle progression in various cancer cell lines.

4. Case Studies and Research Findings

Several case studies highlight the diverse applications of TPP in biological systems:

  • Case Study 1 : A study assessed the impact of axially ligated zirconium(IV) this compound on bacterial strains, revealing significant antibacterial activity against Sclerotium rolfsii and other pathogens .
  • Case Study 2 : In vitro studies demonstrated that TPP derivatives could effectively bind to cytochrome c, showcasing their potential as biochemical probes for studying protein interactions .

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in antimicrobial and antitumor applications. Its ability to generate reactive oxygen species upon light activation positions it as a valuable candidate for photodynamic therapy and other therapeutic interventions. Ongoing research is likely to uncover further applications and enhance our understanding of this versatile compound's role in biological systems.

Scientific Research Applications

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT)

TPP and its derivatives are widely used as photosensitizers in photodynamic therapy (PDT) and photothermal therapy (PTT). These therapies leverage the ability of TPP to produce reactive oxygen species upon light activation, which can effectively target and destroy cancer cells.

  • Mechanism : Upon excitation with light, TPP generates singlet oxygen (1O2^1O_2), which induces oxidative stress in targeted cells, leading to cell death.
  • Case Study : A study demonstrated that TPP derivatives can optimize solubility and aggregation properties, enhancing their effectiveness in PDT and PTT applications .

2.1. Amyloid Aggregation Inhibition

TPP has been explored for its ability to modify protein aggregation, particularly in the context of insulin amyloid fibrils associated with diseases like diabetes.

  • Findings : Research indicated that metal-free TPP with carboxy groups significantly suppressed insulin aggregation by approximately 88%, demonstrating potential for therapeutic applications in amyloid-related diseases .

2.2. Antimicrobial Activity

TPP complexes have shown promising antimicrobial properties against various pathogens.

  • Study Results : A series of zirconium(IV) TPP complexes exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for use in infection control .

Material Science Applications

TPP is utilized in the development of advanced materials, including:

3.1. Solar Cells

TPP derivatives are employed as dyes in dye-sensitized solar cells (DSSCs), where their strong absorption properties enhance light harvesting.

  • Performance : The optical characteristics of TPP allow for efficient energy conversion, making them suitable candidates for renewable energy applications .

3.2. Nanotechnology

TPP's ability to form nanostructures has implications for creating novel nanomaterials.

  • Research Insight : Studies have shown that TPP can stabilize nanomaterials through its interactions at the molecular level, leading to innovative applications in drug delivery systems .

Synthesis and Characterization

The synthesis of TPP is straightforward, often performed in laboratory settings for educational purposes. Its structural modifications lead to various derivatives with tailored properties.

  • Synthesis Methods : The original synthesis involves the reaction of pyrrole with benzaldehyde under controlled conditions, yielding TPP with high symmetry and distinct optical properties .

Optical Properties

TPP exhibits notable optical characteristics that enhance its applicability:

  • Absorption Spectrum : TPP shows a strong Soret band at 419 nm and several Q-bands, which are crucial for its function as a photosensitizer.
  • Fluorescence : It possesses red fluorescence capabilities, which are useful for imaging applications in biological research .

Chemical Reactions Analysis

Coordination and Metalation Reactions

The central cavity of TPP binds metals, forming metalloporphyrins critical for catalysis:

Table 2: Metalation Reactions of TPP

Metal SourceConditionsProductApplication
FeCl₂ in DMF Reflux (150°C, 2 h)Fe(TPP)ClOxygen reduction catalysis
Ni on TiO₂(110) 300 K deposition, UHV conditionsNiTPP/TiO₂Surface-mediated catalysis
Zn/Hg amalgam Reduction in toluene/THFFe(TPP)Redox-active intermediates

Mechanistic Insights :

  • Fe(TPP)Cl catalyzes O₂ reduction via a ferric-superoxide intermediate (FeIII(TPP)(O2)\text{Fe}^{III}(\text{TPP})(\text{O}_2^-)), with protonation by p-TsOH as the rate-determining step (ΔH=58.4kJ mol\Delta H^\ddagger =58.4\,\text{kJ mol}) .

  • Ni metalation on TiO₂ surfaces depends on deposition order, favoring upright porphyrin conformations at 300 K .

Oxidation and Reduction Reactions

TPP participates in redox processes central to catalytic cycles:

Table 3: Redox Behavior of TPP Derivatives

ReactionConditionsOutcome
O₂ reduction DMF, decamethylferrocene, p-TsOH4e⁻ reduction to H₂O
Porphyrinogen oxidation DDQ in CHCl₃, inert atmosphereAromatic porphyrin formation
Mechanochemical oxidation Air exposure (15 days)Partial TPP formation (3% yield)

Thermodynamic Data :

  • Enthalpy of combustion for solid TPP: ΔcH=22, ⁣223.2±6.3kJ mol\Delta_cH^\circ =-22,\!223.2\pm 6.3\,\text{kJ mol} .

  • Equilibrium constant for O₂ binding to Fe(TPP): Keq=1.2×103M1K_{\text{eq}}=1.2\times 10^3\,\text{M}^{-1} at 298 K .

Table 4: Catalytic Performance of Fe(TPP) in ORR

ParameterValueSignificance
Turnover frequency1.5×103s11.5\times 10^3\,\text{s}^{-1}Competitive with enzymatic rates
Activation energy58.4kJ mol58.4\,\text{kJ mol}Limits proton transfer efficiency
Solvent dependenceHigher rates in low-polarity mediaFacilitates O₂ binding kinetics

Insights :

  • Fe(TPP) operates via a FeIII/FeII\text{Fe}^{III}/\text{Fe}^{II} redox cycle, with superoxide protonation as the bottleneck .

  • Substituents on phenyl rings (e.g., p-OCH₃) modulate electronic properties, enhancing catalytic yields by 40% .

Q & A

Basic Research Questions

Q. What are the key differences between Adler-Longo and equilibrium-based methods for synthesizing TPP, and how do reaction conditions influence yields?

  • The Adler-Longo method uses refluxing propionic acid under high-concentration conditions, producing TPP in ~20% yield after laborious purification. In contrast, Lindsey's equilibrium approach employs trace acid catalysis at room temperature with moderate dilution (10⁻² M), forming cyclic porphyrinogen intermediates. Oxidation then yields TPP with 30–40% efficiency, bypassing extensive purification . Microwave-assisted synthesis (61% yield) offers a "green chemistry" alternative, reducing reaction time and solvent use .

Q. How can researchers optimize TPP purification, and which analytical techniques validate its purity?

  • Column chromatography (silica gel, dichloromethane/hexane eluent) isolates TPP, while thin-layer chromatography (TLC) monitors purity (Rf ~0.3–0.5). Elemental analysis confirms stoichiometry (C: 84.3%, H: 4.8%, N: 8.9%), and UV-Vis spectroscopy identifies characteristic Soret (~418 nm) and Q bands (~515, 550, 590, 645 nm) .

Q. What spectroscopic methods are critical for characterizing TPP metal complexes, and how do substituents alter optical properties?

  • FT-IR detects axial ligand vibrations (e.g., Co-N at ~450 cm⁻¹), while mass spectrometry confirms molecular ion peaks (e.g., [ZnTPP]+ at m/z 678.2). Electronic spectra show metal-dependent Soret shifts (e.g., ZnTPP at 424 nm vs. CoTPP at 412 nm). β-Substituents (e.g., electron-withdrawing groups) redshift Q bands by perturbing Gouterman π-orbitals .

Advanced Research Questions

Q. How do computational methods (TDDFT vs. CC2) predict TPP’s photophysical properties, and what are their limitations?

  • Time-dependent density functional theory (TDDFT) underestimates S1 excitation energies by 0.28 eV compared to experiment, while CC2 overestimates by 0.47 eV. Both fail to capture solvent effects, but TDDFT accurately predicts triplet-state energies (Δ <0.1 eV). Spin-orbit coupling calculations (INDO parameterization) explain fluorescence quenching via internal conversion in TPP .

Q. Why do experimental resonance energy values for TPP (~244 kcal/mol) contradict earlier reports (~560 kcal/mol), and how was this resolved?

  • Initial overestimations arose from incomplete combustion calorimetry. Revised measurements using benzoic acid as a standard and DSC (differential scanning calorimetry) confirmed TPP’s resonance energy (244 kcal/mol) aligns with natural porphyrins (236 ± 9 kcal/mol), resolving discrepancies in reactivity models .

Q. What mechanistic insights explain conflicting data on metal- vs. ligand-centered CO₂ reduction in TPP complexes?

  • FeTPP exhibits metal-centered reduction (Fe⁰→Fe⁻¹) under electrochemical CO₂ reduction (DMF solvent), supported by Mössbauer and XAS. However, ligand-centered diradical anions form in ethers, complicating direct comparisons. Operando spectroscopy is critical to reconcile solvent-dependent pathways .

Q. How does TPP adsorption on MgO(100) differ from Cu(111), and what DFT approaches model these interactions?

  • CoTPP physisorbs on MgO(100) via van der Waals interactions (ΔE ~0.5 eV), while Cu(111) induces "inverted" geometry with pyrrole rings bent ~30° toward the surface. Hybrid functionals (e.g., PBE0) with dispersion corrections (D3) are essential to capture substrate-induced electronic structure changes .

Q. What strategies enable heteroatom substitution in TPP (e.g., S-for-N), and how do these modifications impact catalytic activity?

  • Acid-catalyzed cyclization of benzaldehyde with thiopyrrole yields dithiaporphyrins. X-ray diffraction reveals sulfur atoms ~0.3 Å out-of-plane, enhancing catalytic oxidative dehydrogenation (e.g., cyclohexane→benzene) by lowering activation barriers. Metal coordination (e.g., MnTPP-S) further modulates redox potentials .

Q. How do Bi(III)-TPP complexes inhibit biological targets, and which assays quantify their efficacy?

  • Bi(NO₃)-TPP inhibits duplex DNA unwinding (IC₅₀ ~5 µM) via phosphate release assays. Competitive binding studies (UV-Vis titration) show Bi³+ displaces Mg²+ in ATPases, validated by ICP-MS metal quantification .

Q. Methodological Recommendations

Q. Which experimental techniques resolve substrate-induced conformational changes in TPP?

  • Scanning tunneling microscopy (STM) visualizes "inverted" adsorption on Cu(111), while resonance Raman spectroscopy detects strain in macrocyclic rings (e.g., ν(C-N) shifts). DFT+U simulations (VASP) correlate geometry with electronic coupling strengths .

Q. How should researchers select characterization methods for TPP-based catalysts in gas-phase reactions?

  • Quartz crystal microbalance (QCM) quantifies Mn²+ adsorption on TPP-modified electrodes. Post-reaction XPS identifies metal oxidation states (e.g., Fe²+/Fe³+), and GC-MS tracks methane conversion products (e.g., CH₃OH) .

Comparison with Similar Compounds

Substituent Modifications at Meso Positions

Meso-Tetra(pyren-1-yl)porphyrin (TPyP)

  • Structure : Pyrene substituents replace phenyl groups at meso positions.
  • Photophysical Properties :
    • Higher singlet oxygen (¹O₂) generation than TPP due to enhanced energy transfer from pyrene moieties.
    • Ni(II) and Cu(II) complexes of TPyP exhibit superior antibacterial activity against E. coli under irradiation, correlating with ¹O₂ yields .
  • Applications : Effective photosensitizers for PDT and photocatalytic oxidation .

Meso-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS)

  • Structure : Sulfonate groups enhance water solubility.
  • Functional Role :
    • Mn(II)-TPPS shows moderate inhibition of β-hematin formation (IC₅₀ ≈ 2.6 nM) but synergizes with β-artemether for antimalarial activity .
    • Fe(III)-TPPS derivatives with sulfonate groups exhibit high catalytic activity for CO₂ reduction (TOF = 10⁶ s⁻¹) due to electron-withdrawing effects and secondary coordination sphere modifications .

Carboxyalkyloxy-TPP Derivatives

  • Structure : Carboxyl groups attached via alkyl chains (n = 1–11) .
  • Applications :
    • Longer alkyl chains (n = 7–11) improve cellular uptake and PDT efficacy in cancer cells compared to TPP .
    • Derivatives with n = 3 (butyric acid) enable conjugation with biomolecules for targeted therapies .

β-Substituted Porphyrins

β,β-Dinitro-TPP Derivatives

  • Structure : Nitro groups at β-pyrrolic positions.
  • Properties :
    • Altered absorption spectra with red shifts compared to TPP, impacting light-harvesting efficiency .
    • Reduced symmetry leads to unique NMR signatures, aiding structural characterization .

β-Trifluoromethyl-TPP

  • Structure : Electron-withdrawing CF₃ groups at β positions.
  • Photophysics : Enhanced spin-orbit coupling increases intersystem crossing (ISC) rates, improving triplet-state yields for PDT applications .

Metal Complexes

Zn(II)-TPP (ZnTPP)

  • Photophysical Benchmark :
    • Singlet oxygen quantum yield (ΦΔ) ≈ 0.52 in DMF, similar to free-base TPP .
    • Serves as a robust analogue of Mg-containing chlorophylls in photosynthesis studies .

Fe(III)-TPP Derivatives

  • Catalytic Performance: Phenolic substituents in Fe(III)-TPP enhance CO₂ reduction efficiency by stabilizing intermediates via hydrogen bonding . Turnover frequencies (TOF) exceed those of non-porphyrin catalysts by orders of magnitude .

Mg(II)-, Cd(II)-, and Pd(II)-TPP

  • ISC Efficiency :
    • Pd(II)-TPP shows the highest spin-orbit coupling, maximizing triplet-state populations for PDT .
    • Mg(II)-TPP mimics chlorophyll but requires stabilization due to Mg’s lability .

Structural Analogues with Altered Cores

Tetraphenyl-21,23-dithiaporphyrin

  • Structure : Two pyrrolic N atoms replaced with S.
  • Properties :
    • Distorted core geometry reduces planarity, altering electronic spectra and protonation kinetics compared to TPP .
    • Retains catalytic activity for oxidative dehydrogenation, similar to TPP metal complexes .

Tetranaphthylporphyrin (TNP)

  • Structure : Naphthyl groups at meso positions.
  • Photophysics : Extended conjugation increases absorption in the red region, improving light-harvesting for solar energy applications .

Key Data Tables

Table 1. Photophysical Properties of TPP and Derivatives

Compound λₐᵦₛ (nm) ΦΔ (¹O₂) ISC Efficiency Application Reference
H₂TPP 418, 515 0.52 Moderate Benchmark
ZnTPP 422, 550 0.52 Moderate Photosynthesis
Pd(II)-TPP 430, 565 0.65 High PDT
Mn(III)-TPPS 465, 590 Antimalarial
TPyP (Cu(II)) 435, 605 0.78 High Antibacterial

Table 2. Catalytic Performance of Fe-Porphyrins

Catalyst Reaction TOF (s⁻¹) Selectivity Reference
Fe(III)-TPP CO₂ → CO 10⁶ 99%
Fe(III)-TMPS CO₂ → CO 10³ 85%
Non-porphyrin CO₂ → CO 10² 70%

Properties

IUPAC Name

5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
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InChI

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H
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InChI Key

YNHJECZULSZAQK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3
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Molecular Formula

C44H30N4
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DSSTOX Substance ID

DTXSID2061272
Record name 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
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Molecular Weight

614.7 g/mol
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Physical Description

Purple crystalline powder; [Alfa Aesar MSDS]
Record name Tetraphenylporphine
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CAS No.

917-23-7
Record name Tetraphenylporphyrin
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Synthesis routes and methods

Procedure details

In a 4-liter flask equipped with a cooling tube, 80 ml (84.8 g) of benzaldehyde, 56 ml (53.6 g) of pyrrole, and 3 liters of propionic acid were placed and reacted for 30 minutes under reflux. Then, the flask was allowed to stand for one day. After filtering the reaction mixture, recrystallization from a mixed solvent of methanol and chloroform (1:1 by weight) was carried out for purification. Thus, α,β,γ,δ-tetraphenylporphine was obtained in 20% yield.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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